molecular formula C5H4Cl2N2 B063743 3-Amino-2,4-dichloropyridine CAS No. 173772-63-9

3-Amino-2,4-dichloropyridine

Cat. No.: B063743
CAS No.: 173772-63-9
M. Wt: 163 g/mol
InChI Key: ZSJYSZWQVCWDQO-UHFFFAOYSA-N
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Description

3-Amino-2,4-dichloropyridine (CAS RN: 173772-63-9) is a heterocyclic aromatic compound with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol. Structurally, it features a pyridine ring substituted with an amino group (-NH₂) at the 3-position and chlorine atoms at the 2- and 4-positions. This arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dichloropyridine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with ammonia under controlled conditions to introduce the amino group at the 3-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Agents:
Research has indicated that derivatives of 3-amino-2,4-dichloropyridine exhibit potential as anticancer agents. For instance, compounds derived from this structure have shown activity against specific cancer cell lines by inhibiting key metabolic pathways necessary for tumor growth .

2. Antimicrobial Activity:
Studies have demonstrated that this compound derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics and antifungal medications .

3. Neurological Disorders:
Some derivatives have been explored for their potential effects on neurological disorders. Their ability to cross the blood-brain barrier may allow them to be effective in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Agrochemical Applications

1. Crop Protection:
this compound serves as an important intermediate in synthesizing herbicides and pesticides. Its derivatives are designed to target specific biochemical pathways in plants, providing effective means of crop protection against pests and diseases .

2. Enhancing Crop Yield:
Research has shown that agrochemicals derived from this compound can enhance crop yield by promoting plant growth and resilience against environmental stressors .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified a derivative with IC50 values lower than existing treatments against breast cancer cell lines .
Study BAntimicrobial EfficacyDemonstrated significant inhibition of E. coli and S. aureus growth with a derivative compound .
Study CCrop ProtectionReported a 30% increase in yield for treated crops compared to controls using a pesticide derived from the compound .

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dichloropyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-amino-2,4-dichloropyridine and structurally related pyridine derivatives:

Table 1: Comparative Data for Dichloropyridine Derivatives

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 173772-63-9 C₅H₄Cl₂N₂ 2-Cl, 4-Cl, 3-NH₂ 163.00 Not reported Specialty chemicals
3-Amino-2,6-dichloropyridine 62476-56-6 C₅H₄Cl₂N₂ 2-Cl, 6-Cl, 3-NH₂ 163.00 122–123 Research reagents
4-Amino-2,6-dichloropyridine 2587-02-2 C₅H₄Cl₂N₂ 2-Cl, 6-Cl, 4-NH₂ 163.00 Not reported Pharmaceutical intermediates
2-Amino-3,5-dichloropyridine 4214-74-8 C₅H₄Cl₂N₂ 3-Cl, 5-Cl, 2-NH₂ 163.00 Not reported Agrochemical synthesis
3-Amino-2-chloropyridine 6298-19-7 C₅H₅ClN₂ 2-Cl, 3-NH₂ 128.56 Not reported Chemical intermediates

Structural and Electronic Effects

  • Substituent Position: The position of chlorine and amino groups significantly influences reactivity. For example, in this compound, the chlorine atoms at the 2- and 4-positions create electron-withdrawing effects, which polarize the ring and enhance the nucleophilicity of the amino group. In contrast, 3-amino-2,6-dichloropyridine has a para-dichloro arrangement, which may reduce steric hindrance compared to the meta arrangement in this compound .
  • This contrasts with 4-amino-2,6-dichloropyridine, where the amino group is less accessible due to steric constraints from adjacent chlorines .

Research Findings and Trends

Recent studies emphasize the role of substituent positioning in modulating biological activity. For example:

  • Electronic Effects: The meta-chlorine arrangement in this compound enhances electron withdrawal, stabilizing intermediates in cross-coupling reactions .
  • Steric Hindrance: Derivatives with adjacent substituents (e.g., 4-amino-2,6-dichloropyridine) show reduced reactivity in some catalytic processes due to steric crowding .

Biological Activity

3-Amino-2,4-dichloropyridine (ADC) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by the molecular formula C5H4Cl2N2C_5H_4Cl_2N_2. It is a derivative of pyridine, featuring two chlorine atoms and an amino group attached to the pyridine ring. This structural configuration allows for various chemical reactions and interactions with biological targets.

Chemical Structure:

  • Molecular Formula: C5H4Cl2N2C_5H_4Cl_2N_2
  • Molecular Weight: 175.00 g/mol

Reactivity:
ADC can undergo several types of reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The amino group can be modified to yield different derivatives.

The biological activity of ADC is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that ADC exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, ADC demonstrated inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for ADC against selected bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

ADC has also been investigated for its anticancer potential. A study focused on its effects on human cancer cell lines revealed that ADC induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for ADC against various cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)8
A549 (lung cancer)15

Case Studies

  • Antimicrobial Activity Study : In a comparative study, ADC was tested alongside other antimicrobial agents against multi-drug resistant strains of Staphylococcus aureus. Results indicated that ADC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
  • Cancer Cell Apoptosis : A recent investigation into the anticancer properties of ADC demonstrated that treatment with ADC led to a significant increase in apoptotic markers in HeLa cells. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ADC is crucial for optimizing its biological activity. Modifications at specific positions on the pyridine ring can enhance efficacy and selectivity towards biological targets. For instance, substituents at the 4-position have been associated with increased transcriptional potency for PPARγ, a target implicated in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,4-dichloropyridine, and how can purity be ensured?

Methodological Answer: The synthesis often involves chlorination and ammoniation of pyridine derivatives. For example, 2,4-dichloro-3-nitropyridine (CAS 16013-85-7) can be reduced to yield this compound via catalytic hydrogenation or using SnCl₂/HCl . Purification is critical: recrystallization from ethanol/water mixtures (mp 122–123°C) or column chromatography (silica gel, ethyl acetate/hexane) ensures >97% purity. Monitoring via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and elemental analysis (C, H, N ±0.3%) validates structural integrity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key techniques include:

  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm, with NH₂ signals around δ 6.5 ppm (broad, exchangeable). 13^{13}C NMR confirms Cl-substituted carbons at ~150 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 163.0 (theoretical 163.01).
  • X-ray Crystallography : Resolves Cl and NH₂ positions (e.g., bond angles of ~120° for the pyridine ring) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm assess purity .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The Cl atoms at positions 2 and 4 activate the pyridine ring for nucleophilic substitution. For Suzuki-Miyaura coupling, Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C replaces Cl with aryl/heteroaryl groups. Steric hindrance at position 2 slows reactivity compared to position 4, requiring longer reaction times (24–48 hrs). Computational studies (DFT) show electron-withdrawing Cl groups lower the LUMO energy, favoring oxidative addition .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., α-glucosidase). The NH₂ group forms hydrogen bonds with catalytic residues (Asp214 in α-glucosidase), while Cl atoms enhance hydrophobic contacts .
  • QSAR Studies : Use descriptors like ClogP and dipole moment to correlate substituent effects (e.g., adding methyl groups at position 6 increases lipophilicity by ~0.5 log units) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .

Q. How can contradictory data in the catalytic applications of this compound be resolved?

Methodological Answer: Contradictions often arise from solvent effects or catalyst loading. For example, aminolysis reactions in DMF may proceed faster than in THF due to polar aprotic solvent stabilization. Systematic studies should:

  • Vary reaction parameters : Test solvents (DMF vs. DMSO), temperatures (80–120°C), and bases (K₂CO₃ vs. Cs₂CO₃) .
  • Use kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., nitropyridine byproducts) .
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA) to isolate variables causing discrepancies .

Q. Methodological Resources

  • Synthetic Protocols : Refer to Lowe-Ma et al. (1990) for nitropyridine reduction .
  • Computational Tools : Use PyMol for docking visualization and Gaussian 16 for DFT calculations .
  • Analytical Standards : Cross-reference CAS 173772-63-9 (this compound) with Kanto Reagent’s storage guidelines (2–8°C under inert gas) .

Properties

IUPAC Name

2,4-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYSZWQVCWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431811
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173772-63-9
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyridin-3-amine
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Synthesis routes and methods

Procedure details

2,4-Dichloro-3-nitropyridine c (2.058 g, 10.7 mmol) was dissolved in HOAc (10 mL) under nitrogen. Iron powder (1.9191 g, 34.4 mmol) was added. The sample was heated at 40° C. for two hours. The reaction mixture was poured onto ice and then NaHCO3 was added to give a neutral solution. The sample was extracted with EtOAc (3×100 mL). The EtOAc extracts were washed with saturated NaHCO3 (1×100 mL). The combined aqueous layers were back extracted once with 100 mL EtOAc. The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give 3-amino-2-4-dichloropyridine d (1.510 g, 9.26 mmol, 87%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Amino-2,4-dichloropyridine
3-Amino-2,4-dichloropyridine
3-Amino-2,4-dichloropyridine
3-Amino-2,4-dichloropyridine
3-Amino-2,4-dichloropyridine
3-Amino-2,4-dichloropyridine

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